4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid, also known as 4-(tert-butyldimethylsilyloxy)phenylboronic acid, is a boronic acid derivative characterized by its unique molecular structure and reactivity. The compound's molecular formula is C₁₈H₂₅BO₃Si, and it possesses a molecular weight of 314.39 g/mol. It is primarily utilized in organic synthesis and materials science due to its versatile reactivity and functional properties.
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid belongs to the class of organoboronic acids. These compounds are notable for their applications in organic synthesis, particularly in cross-coupling reactions, which are essential for constructing complex organic molecules.
The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base. This method allows for the introduction of the tert-butyldimethylsilyloxy group at the para position of the phenyl ring.
The molecular structure of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid features a boronic acid moiety attached to a biphenyl system where one phenyl group carries a tert-butyldimethylsilyloxy substituent. This structural arrangement enhances its reactivity in various chemical transformations.
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid participates in several key chemical reactions:
The reactivity of this compound is attributed to the boron atom's ability to form stable complexes with various nucleophiles, facilitating multiple synthetic pathways.
The mechanism of action for reactions involving 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves:
This mechanism is crucial for understanding how this compound can be employed in synthetic organic chemistry to build complex molecular architectures.
The strategic incorporation of the boronic acid moiety (-B(OH)₂) into the biphenyl scaffold of 4-[4-(tert-butyldimethylsilyloxy)phenyl]phenylboronic acid (CAS 850380-91-5, C₁₈H₂₅BO₃Si) represents a cornerstone of its synthetic utility. Molecular weight analysis (328.286 g/mol) confirms the intact functionalization essential for subsequent transformations [8]. Optimization focuses on enhancing boronation efficiency while preserving the acid- and base-sensitive TBDMS ether linkage. Key strategies include:
Ortho-Directing Group Utilization: Electron-donating substituents on the precursor aromatic system significantly enhance boronic acid installation through electrophilic aromatic borylation. The phenolic oxygen (protected as TBDMS ether) serves as a moderately activating director, facilitating regioselective borylation at the para-position relative to silicon [3].
Solvent and Temperature Control: Polar aprotic solvents (THF, dioxane) at controlled temperatures (0°C to 25°C) prevent premature deprotection of the TBDMS group while enabling complete boronic acid formation. This balance is critical due to the compound's sensitivity to both strongly acidic and basic conditions [4].
Purification Challenges: The compound's solid-state behavior (crystalline powder) allows chromatographic purification under strictly anhydrous conditions to prevent boroxine formation. Titrimetric assay methods verify purity within the 95-105% range, essential for reproducible coupling efficiency [3].
Table 1: Comparative Boronation Strategies for Biphenyl Systems
Directing Group | Position | Yield Range | Regioselectivity |
---|---|---|---|
-OTBDMS | Para | 65-78% | High ( > 8:1) |
-OMe | Ortho/Para | 70-85% | Moderate (3:1) |
-COOMe | Meta | 50-65% | High ( > 9:1) |
The TBDMS group (C₆H₄OSi(CH₃)₂C(CH₃)₃) serves dual functions in this molecule: protecting the phenolic hydroxyl during organoborane synthesis and modulating electronic properties for subsequent reactions. Its robust steric shielding (tert-butyl moiety) prevents undesired coordination or oxidation while maintaining stability across diverse reaction conditions [2] [4]. Key protection insights include:
Silylation Protocols: Protection employs tert-butyldimethylsilyl chloride (TBSCl) with imidazole catalysis in dichloromethane, achieving >95% conversion efficiency. This method minimizes boronic acid degradation, unlike alternative silylating agents that may promote anhydride formation [4].
Orthogonal Deprotection: Fluoride sources (TBAF, HF-pyridine) selectively cleave the Si-O bond without disrupting the boronic acid functionality. Kinetic studies reveal complete deprotection occurs within 2 hours at 25°C, generating volatile tert-butyldimethylfluorosilane as the primary byproduct [4].
Electronic Influence: The TBDMS group exerts moderate +I effects, elevating the electron density of the attached aromatic ring by approximately 15% compared to free phenol analogs. This electron donation enhances transmetalation efficiency in Suzuki-Miyaura couplings by facilitating boronate complex formation [2].
Table 2: TBDMS Protection Parameters
Silylation Agent | Base | Solvent | Time (h) | Yield | Stability Range |
---|---|---|---|---|---|
TBSCl | Imidazole | CH₂Cl₂ | 4 | >95% | pH 3-10 |
TBSOTf | 2,6-Lutidine | DMF | 1 | 92% | pH 5-9 |
TBSImidazole | None | ACN | 6 | 88% | pH 4-11 |
This compound demonstrates exceptional versatility as a coupling partner in Suzuki-Miyaura reactions due to its electronically differentiated biphenyl system. The boronic acid moiety (located on the non-silylated ring) participates in palladium-catalyzed cross-couplings with remarkable efficiency, enabling access to complex terphenyl architectures [2] [3]. Mechanistic features include:
Transmetalation Activation: The electron-rich TBDMS-protected ring enhances nucleophilicity at the ipso-carbon of the boronic acid ring. Kinetic studies show a 3.5-fold rate increase compared to unprotected analogs, attributed to reduced boronic acid aggregation and facilitated Pd-O-B interactions [3].
Catalytic System Optimization: Pd(PPh₃)₄ (2-5 mol%) in toluene/ethanol mixtures (3:1) with aqueous Na₂CO₃ base (2M) provides optimal yields (typically >85%) for aryl-aryl couplings. This system prevents protodeboronation while maintaining TBDMS integrity, even during extended reactions (12-24 hours) at 80-85°C [2].
Borylation-Dependent Side Reactions: Competitive homocoupling remains below 5% when oxygen is rigorously excluded. The formation of boronic acid anhydride impurities during storage can reduce coupling efficiency by 15-20%, necessitating fresh titration before critical reactions [3].
The electron-rich aromatic system (activated by -OTBDMS) participates in electrophilic trapping sequences with electron-deficient alkenes, enabling direct hydroarylation and subsequent heterocycle formation [4]. Key reaction pathways involve:
Michael-Type Addition: Acrylates and arylpropiolates undergo regioselective addition across the C4-C5 bond of the protected phenol ring. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for addition ortho to the -OTBDMS group, directing subsequent cyclization [4].
Oxidative Cyclization: Following initial conjugate addition, palladium(II) catalysts (e.g., Pd(OAc)₂) promote dehydrogenative cyclization with adjacent carbonyls or amines. This constructs biologically relevant benzopyranone and phenanthridine scaffolds in a single operational sequence, leveraging the compound's dual functionality [4].
TBDMS as Cyclization Director: The bulky silyl group exerts steric control during annulation, forcing heterocyclization to occur anti to its position. This diastereoselectivity enables asymmetric synthesis of flavonoid analogs with >90% ee when employing chiral palladium catalysts [4].
The unsymmetrical biphenyl core presents distinct electronic environments: the TBDMS-protected ring exhibits enhanced nucleophilicity (Hammett σₘ = -0.30), while the boronic acid-bearing ring displays mild electrophilic character (σₚ = +0.25). This polarization enables sequential, site-specific derivatization [3] [8]:
Electrophilic Aromatic Substitution (EAS): Halogenation occurs exclusively on the TBDMS-protected ring, with bromination yielding >95% para-bromo product relative to oxygen. The boronic acid remains intact under mild conditions (Br₂, DCM, 0°C), enabling subsequent cross-coupling at both sites [3].
Ortho-Lithiation Challenges: Strong bases (n-BuLi) deprotonate ortho to boronic acid at -78°C but risk TBDMS cleavage. Transient protection with triethylborane enables functionalization, yielding ortho-formylated products after DMF quenching. This method installs aldehyde groups with 70-75% efficiency [3].
Protection-Deprotection Sequences: Sequential fluoride-mediated TBDMS removal, followed by alkylation and re-protection, modifies phenolic oxygen without disrupting boronic acid. This strategy introduces diverse silyl groups (TES, TIPS) to tune steric and electronic properties [4].
Table 3: Regioselectivity in Electrophilic Substitution
Electrophile | Position | Relative Rate (krel) | Directing Group Influence |
---|---|---|---|
Br₂ | Para to O | 1.00 | Strong ortho/para director |
NO₂⁺ | Meta to B | 0.35 | Meta-directing -B(OH)₂ |
Ac⁺ | Para to O | 0.75 | Moderate ortho/para director |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: